3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester
Overview
Description
3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester, also known as 3-OPP, is a synthetic compound that is widely used in scientific research. It has a variety of applications in biochemistry, physiology, and drug discovery. 3-OPP is an organic compound that is composed of an ester, a pyrazol, and an acid. The compound is used as a model compound for studying the structure and function of other compounds with similar chemical structures.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the synthesis of various organic compounds and is a subject of structural analysis using techniques like X-ray crystallography. For example, Kumarasinghe et al. (2009) detailed the synthesis of a related compound, emphasizing the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Catalytic Applications
- This chemical is used as a catalyst in certain reactions. For instance, Tayebi et al. (2011) described the use of a related sulfuric acid ester as a recyclable catalyst in the synthesis of bis(pyrazolones) (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Pharmaceutical Research
- Singh et al. (2005) demonstrated a synthesis method for ω-heterocyclic amino acids from related carboxy lactams, which are valuable in pharmaceutical research (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Interaction Studies
- Tewari et al. (2014) studied organic compounds including pyrazole ester derivatives for their interaction with other molecules, highlighting the role of weak interactions in stabilizing complexes (Tewari, Srivastava, Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).
Organic Synthesis
- Research on derivatives of pyrazole, such as the compound , is significant in organic chemistry for synthesizing new molecular structures. Prokopenko et al. (2010) synthesized derivatives for further transformations in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Chemical Interactions and Properties
- Shen et al. (2012) focused on pyrazole derivatives for understanding their molecular structure and thermodynamic properties, which is crucial for predicting chemical behavior (Shen, Huang, Diao, & Lei, 2012).
properties
IUPAC Name |
methyl 3-oxo-3-(1-propylpyrazol-4-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-4-12-7-8(6-11-12)9(13)5-10(14)15-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBCJQJUHPJYEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(1-propyl-1H-pyrazol-4-yl)-propionic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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